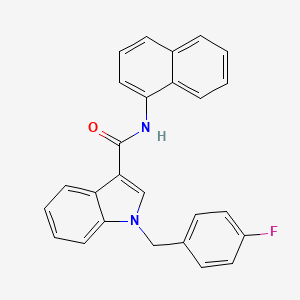
Fdu-nnei
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of FDU-NNEI involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with naphthalen-1-ylamine to form the corresponding carboxamide . The reaction typically occurs under conditions that favor the formation of the amide bond, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . Industrial production methods for synthetic cannabinoids often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
FDU-NNEI undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the carboxamide group, potentially leading to the formation of amines.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
FDU-NNEI has several scientific research applications:
作用機序
FDU-NNEI exerts its effects by binding to and activating the cannabinoid type 1 receptor (CB1R) and cannabinoid type 2 receptor (CB2R) . This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels . The compound also influences other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, contributing to its psychoactive effects .
類似化合物との比較
FDU-NNEI is similar to other synthetic cannabinoids like JWH-018, AB-CHMINACA, and 5F-PB-22 . it is unique due to its specific chemical structure, which includes a 4-fluorobenzyl group and a naphthalen-1-yl moiety . This structure contributes to its high potency and selectivity for the cannabinoid receptors .
Similar Compounds
- JWH-018
- AB-CHMINACA
- 5F-PB-22
- AM-2201
- CP 55,940
This compound’s distinct structure and pharmacological profile make it a valuable compound for scientific research and the development of new synthetic cannabinoids.
生物活性
FDU-NNEI is a synthetic cannabinoid that has gained attention for its unique biological activity and potential implications in pharmacology and toxicology. This compound, chemically known as 1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, belongs to a class of substances often referred to as New Psychoactive Substances (NPS). Its activity is primarily mediated through cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system.
This compound's structure allows it to interact with cannabinoid receptors, leading to various physiological effects. The compound exhibits biased agonism, meaning it can preferentially activate certain signaling pathways over others. This characteristic is crucial for understanding its effects on the central nervous system (CNS) and its potential therapeutic applications.
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro assays, which evaluate its potency and efficacy at cannabinoid receptors. The following table summarizes key findings from recent studies:
| Parameter | This compound |
|---|---|
| K_i (nM) | 14 (2.2–71) |
| EC50 (nM) for cAMP Inhibition | 1.0 (0.12–9.8) |
| Emax (%) for cAMP Inhibition | 96 ± 8.1 |
| EC50 (nM) for β-arrestin2 Recruitment | 8.8 (1.8–39) |
| Emax (%) for β-arrestin2 Recruitment | 85 ± 8.1 |
These data indicate that this compound has a moderate affinity for CB1 receptors and demonstrates significant efficacy in inhibiting cAMP production, a pathway associated with the psychoactive effects of cannabinoids. The compound also shows substantial activity in recruiting β-arrestin2, which is linked to various downstream signaling effects.
Case Studies and Research Findings
Research into this compound has highlighted its potential risks and benefits:
- Toxicological Studies : A study conducted on the acute effects of this compound in animal models demonstrated significant alterations in behavior and physiological responses, suggesting a high potential for abuse similar to other synthetic cannabinoids .
- Comparative Analysis : When compared with other synthetic cannabinoids like JWH-018 and AM-2232, this compound exhibited distinct pharmacological profiles, indicating that structural modifications can lead to varied receptor interactions and effects .
- Clinical Implications : Given its potent activity at cannabinoid receptors, this compound raises concerns regarding public health due to its increasing prevalence in recreational drug use among adolescents and young adults . The rapid emergence of such compounds necessitates ongoing surveillance and research to understand their long-term health impacts.
特性
CAS番号 |
2365471-76-5 |
|---|---|
分子式 |
C26H19FN2O |
分子量 |
394.4 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30) |
InChIキー |
XYSIFMHZXZATQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















